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Cat. No.: B7767037

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzonitrile, also known as p-anisonitrile, is a versatile organic compound with the
chemical formula CsH7NO.[1][2] It serves as a crucial building block in the synthesis of various
pharmaceuticals, agrochemicals, and materials for organic electronics.[2] A thorough
understanding of its spectroscopic properties is paramount for its identification,
characterization, and quality control in these applications. This guide provides a detailed
analysis of the Infrared (IR), Nuclear Magnetic Resonance (*H and 3C NMR), and Mass
Spectrometry (MS) data for 4-Methoxybenzonitrile, coupled with practical experimental
protocols and in-depth interpretations.

Molecular Structure and Key Features

A clear understanding of the molecular structure of 4-Methoxybenzonitrile is fundamental to
interpreting its spectroscopic data. The molecule consists of a benzene ring substituted with a
methoxy group (-OCHs) and a nitrile group (-C=N) at the para (1,4) positions.

Caption: Molecular Structure of 4-Methoxybenzonitrile.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is a powerful technique for identifying the functional groups present in a
molecule.[3] The absorption of infrared radiation excites molecular vibrations, and the
frequencies of these vibrations are characteristic of specific bonds.[4]

Experimental Protocol: Acquiring an IR Spectrum

A common and straightforward method for analyzing a solid sample like 4-
Methoxybenzonitrile is the Nujol mull technique.[5]

Materials:

4-Methoxybenzonitrile (15-20 mg)

Nujol (a mineral oil)

Agate mortar and pestle

Potassium bromide (KBr) discs

IR spectrometer

Procedure:

Sample Preparation: Place a small amount of 4-Methoxybenzonitrile into the agate mortar
and grind it to a very fine powder.[5]

e Mull Formation: Add a few drops of Nujol to the powdered sample and continue grinding to
create a uniform, paste-like mull.[5]

o Sample Application: Transfer the mull onto one of the KBr discs and place the second disc
on top, spreading the mull evenly between them.

o Data Acquisition: Place the KBr disc assembly into the sample holder of the IR spectrometer
and acquire the spectrum.[6]

Data Interpretation
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The IR spectrum of 4-Methoxybenzonitrile exhibits several characteristic absorption bands
that confirm the presence of its key functional groups.

Wavenumber (cm~?) Intensity Assignment

~2240 Strong C=N (nitrile) stretching
~1600-1450 Medium-Strong C=C (aromatic ring) stretching
~1250-1270 Medium C-O (methoxy) stretching

¢ Nitrile (C=N) Stretch: The strong absorption band around 2240 cm~1 is a definitive indicator
of the nitrile functional group.[7] The strength and position of this band are characteristic of
the C=N triple bond.

e Aromatic (C=C) Stretches: The absorptions in the 1600-1450 cm~! region are typical for the
carbon-carbon double bond stretching vibrations within the benzene ring.

» Methoxy (C-O) Stretch: The medium intensity band in the 1250-1270 cm~* range is attributed
to the stretching vibration of the C-O bond in the methoxy group.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
a molecule.[8] It is an indispensable tool for structural elucidation.

'H NMR Spectroscopy

Proton NMR (*H NMR) provides information about the number, connectivity, and chemical
environment of the hydrogen atoms in a molecule.[9]

Materials:
e 4-Methoxybenzonitrile (5-25 mg)
o Deuterated chloroform (CDCls)

 NMR tube
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* NMR spectrometer (e.g., 400 MHz)
Procedure:

o Sample Preparation: Dissolve the 4-Methoxybenzonitrile sample in approximately 0.6-0.7
mL of CDCls in a small vial.[10]

o Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

o Data Acquisition: Place the NMR tube in the spectrometer's probe, and acquire the spectrum
according to the instrument's standard procedures.[11]

The *H NMR spectrum of 4-Methoxybenzonitrile in CDCIs shows distinct signals
corresponding to the different types of protons in the molecule.[12]

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
3.86 Singlet 3H -OCHs
Aromatic protons
6.95 Doublet 2H
ortho to -OCHs
Aromatic protons
7.58 Doublet 2H

ortho to -C=N

» Methoxy Protons: The singlet at 3.86 ppm, integrating to three protons, is characteristic of
the methyl protons of the methoxy group.[12] Its upfield position is due to the shielding effect
of the adjacent oxygen atom.

o Aromatic Protons: The two doublets in the aromatic region (6.95 and 7.58 ppm) are
indicative of a para-substituted benzene ring.[12] The protons ortho to the electron-donating
methoxy group are more shielded and appear at a lower chemical shift (6.95 ppm).
Conversely, the protons ortho to the electron-withdrawing nitrile group are deshielded and
resonate at a higher chemical shift (7.58 ppm). The coupling constant for both doublets is
typically around 8.0 Hz, which is characteristic of ortho-coupling in a benzene ring.[12]

Caption: *H NMR spectral correlations for 4-Methoxybenzonitrile.
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3C NMR Spectroscopy

Carbon-13 NMR (33C NMR) provides information about the carbon skeleton of a molecule.

Materials:

4-Methoxybenzonitrile (50-100 mg)

Deuterated chloroform (CDCIs)

NMR tube

NMR spectrometer (e.g., 100 MHz)
Procedure:

o Sample Preparation: Prepare a more concentrated sample than for *H NMR by dissolving
50-100 mg of 4-Methoxybenzonitrile in CDCls.[10]

o Data Acquisition: Acquire the spectrum using a standard 3C NMR pulse program, which
typically includes proton decoupling to simplify the spectrum.[13] For quantitative analysis, a
longer relaxation delay and gated decoupling may be necessary.[14][15]

The proton-decoupled 3C NMR spectrum of 4-Methoxybenzonitrile in CDCIs displays six
distinct signals, corresponding to the eight carbon atoms in the molecule.[12]

Chemical Shift (6, ppm) Assighment

55.5 -OCHs

103.9 C (quaternary) attached to -C=N
114.7 CH (aromatic) ortho to -OCHs
119.2 C=N (nitrile)

133.9 CH (aromatic) ortho to -C=N
162.8 C (quaternary) attached to -OCHs
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o Methoxy Carbon: The signal at 55.5 ppm is assigned to the carbon of the methoxy group.[12]

e Aromatic Carbons: The signals at 114.7 and 133.9 ppm correspond to the protonated
aromatic carbons.[12] The carbon atoms ortho to the methoxy group are more shielded and
appear at a lower chemical shift (114.7 ppm), while those ortho to the nitrile group are
deshielded (133.9 ppm). The two quaternary aromatic carbons appear at 103.9 ppm
(attached to the nitrile group) and 162.8 ppm (attached to the methoxy group).[12]

 Nitrile Carbon: The signal for the nitrile carbon appears at 119.2 ppm.[12]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
[16] It is used to determine the molecular weight and elemental composition of a compound,
and to gain structural information from its fragmentation pattern.[17]

Experimental Protocol: Acquiring a Mass Spectrum

Electron lonization (EI) is a common ionization technique for relatively small, volatile molecules
like 4-Methoxybenzonitrile.

Materials:

* 4-Methoxybenzonitrile sample

 Volatile organic solvent (e.g., methanol, acetonitrile)
o Mass spectrometer with an El source

Procedure:

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent to a
concentration of approximately 1 mg/mL.[18] Further dilution may be necessary depending
on the instrument's sensitivity.

 Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's
instructions.[17]
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o Data Acquisition: Introduce the sample into the ion source. The volatile solvent will be
removed under vacuum, and the analyte will be vaporized and ionized by a beam of
electrons. The resulting ions are then separated by the mass analyzer and detected.

Data Interpretation

The mass spectrum of 4-Methoxybenzonitrile provides key information about its molecular
weight and fragmentation pathways.

m/z Relative Intensity Assignment

133 High [M]* (Molecular ion)
118 Moderate [M - CHs]*

103 High [M - CH20]*

90 Moderate [M-CHs - COJ*

75 Moderate [CeHs]*

e Molecular lon: The molecular ion peak ([M]*) is observed at a mass-to-charge ratio (m/z) of
133, which corresponds to the molecular weight of 4-Methoxybenzonitrile (CsH7NO).[19]

o Fragmentation Pattern: The fragmentation pattern provides valuable structural information.
The loss of a methyl radical (*CHs) from the molecular ion results in the fragment at m/z 118.
The peak at m/z 103 corresponds to the loss of formaldehyde (CH20). Further fragmentation
can lead to other characteristic ions.
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[M - CHs]*
m/z =118

[M - CHs - CO]J*
m/z =90

Click to download full resolution via product page

[M - CH20]*
m/z = 103

Caption: Proposed mass spectrometry fragmentation pathway for 4-Methoxybenzonitrile.

Safety and Handling

4-Methoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled.[20] It is a skin
and strong eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves,
safety goggles, and a lab coat, should be worn when handling this compound.[20][21] It should
be used in a well-ventilated area, such as a fume hood.[20]

Conclusion

This in-depth technical guide has provided a comprehensive overview of the key spectroscopic
data for 4-Methoxybenzonitrile. The detailed analysis of its IR, *H NMR, 3C NMR, and Mass
spectra, coupled with practical experimental protocols, offers a valuable resource for
researchers, scientists, and drug development professionals. A thorough understanding of
these spectroscopic techniques and their application to 4-Methoxybenzonitrile is essential for
its accurate identification, structural confirmation, and purity assessment in various scientific
and industrial applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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